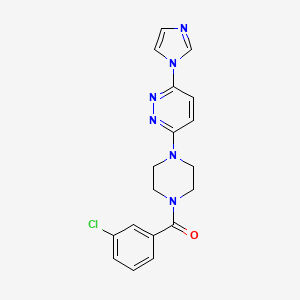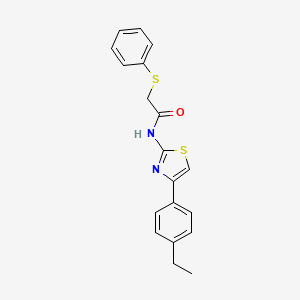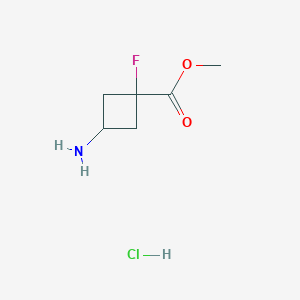![molecular formula C20H21N3O3S2 B2408302 3-(Benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one CAS No. 868677-74-1](/img/structure/B2408302.png)
3-(Benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a member of the piperazine family and has been shown to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Structural Studies
- A one-pot, three-component reaction was developed for the efficient synthesis of 2-[4-(arylsulfonyl)piperazin-1-yl]-1,3-benzothiazole derivatives, showcasing the chemical versatility of compounds related to 3-(Benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one (Dileep & Murty, 2017).
- Crystal structure studies and Hirshfeld surface analysis were conducted on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, indicating their potential in material sciences and drug design (Kumara et al., 2017).
Antimicrobial and Pharmacological Research
- Research on 2-(p-Acetylaminobenzenesulfonylamido)-substituted benzothiazoles and their derivatives revealed considerable antibacterial activity, highlighting their potential in antimicrobial studies (Patel & Agravat, 2009).
- New pyridine derivatives, including similar benzothiazole and piperazine structures, were synthesized and evaluated for their antibacterial and antifungal activities, emphasizing their significance in developing new antimicrobial agents (Patel & Agravat, 2007).
Molecular Docking and QSAR Studies
- Quantitative Structure-Activity Relationship (QSAR) studies were conducted on new benzothiazoles derived substituted piperazine derivatives, providing insights into their molecular interactions and potential pharmacological applications (Al-Masoudi et al., 2011).
- Molecular docking studies were performed on various ((triazoles/indole)-piperazin-1-yl/1,4-diazepan-1-yl)benzo[d]isoxazole derivatives, including compounds structurally related to 3-(Benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one, to evaluate their potential as anti-tubercular agents (Naidu et al., 2016).
properties
IUPAC Name |
3-(benzenesulfonyl)-1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c24-19(10-15-28(25,26)16-6-2-1-3-7-16)22-11-13-23(14-12-22)20-21-17-8-4-5-9-18(17)27-20/h1-9H,10-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLZMLAVMYOWHHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5-((6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2408219.png)
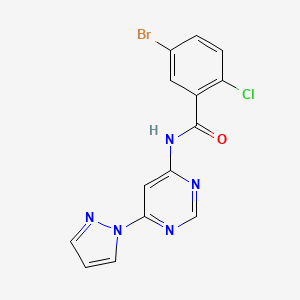
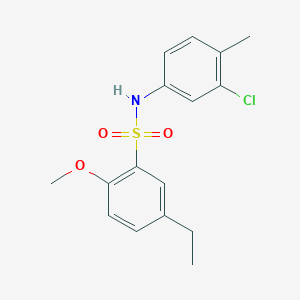
![N-(3,4-diethoxybenzyl)-2-(7-(4-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2408226.png)
![6-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2408227.png)
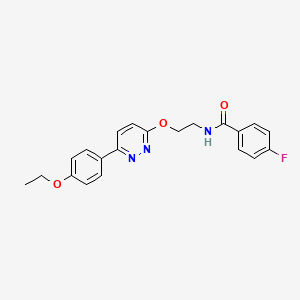
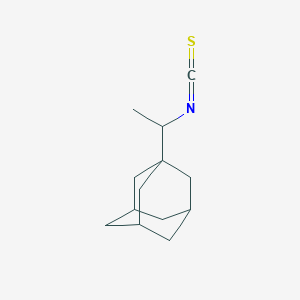

![2-[3-(4-tert-butylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2408234.png)
![3-Methoxy-4-[(2,4,6-trichlorobenzyl)oxy]benzaldehyde](/img/structure/B2408235.png)
